Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate
Overview
Description
Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate is a complex organic compound with the molecular formula C18H11F8NO3 It is characterized by the presence of a pentafluorophenyl group, a morpholine ring, and a trifluoromethyl group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate typically involves the esterification of 2-morpholino-5-(trifluoromethyl)benzoic acid with pentafluorophenol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenyl group is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the fluorine atoms.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride, can be used.
Major Products Formed
Nucleophilic Substitution: The major products would be the substituted derivatives of the original compound.
Hydrolysis: The primary products are 2-morpholino-5-(trifluoromethyl)benzoic acid and pentafluorophenol.
Oxidation and Reduction: The products would vary depending on the specific reaction and conditions used.
Scientific Research Applications
Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ester bonds and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It can be utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate involves its interaction with various molecular targets and pathways. The pentafluorophenyl group enhances the compound’s electrophilicity, making it a potent reagent for nucleophilic substitution reactions. The morpholine ring can interact with biological molecules, potentially affecting enzyme activity or receptor binding. The trifluoromethyl group contributes to the compound’s lipophilicity, influencing its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- Pentafluorophenyl 2-morpholino-5-(difluoromethyl)benzoate
- Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzamide
- Pentafluorophenyl 2-piperidino-5-(trifluoromethyl)benzoate
Uniqueness
Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate is unique due to the combination of its pentafluorophenyl, morpholine, and trifluoromethyl groups. This combination imparts distinct chemical properties, such as high electrophilicity, nucleophilicity, and lipophilicity, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-morpholin-4-yl-5-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F8NO3/c19-11-12(20)14(22)16(15(23)13(11)21)30-17(28)9-7-8(18(24,25)26)1-2-10(9)27-3-5-29-6-4-27/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNRYELFJREPET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F8NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640286 | |
Record name | Pentafluorophenyl 2-(morpholin-4-yl)-5-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898289-52-6 | |
Record name | Pentafluorophenyl 2-(morpholin-4-yl)-5-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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